molecular formula C15H14ClNO B312458 N-(4-chlorophenyl)-3,4-dimethylbenzamide

N-(4-chlorophenyl)-3,4-dimethylbenzamide

Cat. No.: B312458
M. Wt: 259.73 g/mol
InChI Key: PVHSRIIQWKLEJO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and methyl substituents at the 3- and 4-positions of the benzoyl ring.

  • Crystal Structure: The parent benzamide scaffold adopts a planar conformation, with dihedral angles between aromatic rings influenced by substituents. For example, 4-Chloro-N-(3,4-dimethylphenyl)benzamide shows a dihedral angle of 5.5° between rings, promoting intermolecular N–H⋯O hydrogen bonding .
  • Synthesis: Similar compounds are synthesized via reactions involving benzamidomethylating reagents (e.g., N-(chloromethyl)benzamide) or condensation of benzoyl chlorides with substituted anilines ().

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-10-3-4-12(9-11(10)2)15(18)17-14-7-5-13(16)6-8-14/h3-9H,1-2H3,(H,17,18)

InChI Key

PVHSRIIQWKLEJO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Benzamides

  • Halogen Effects : In maleimide derivatives, halogen size (F, Cl, Br, I) at the 4-position shows minimal impact on inhibitory potency (e.g., IC50 values for MGL inhibition: 4-F = 5.18 μM, 4-Cl = 7.24 μM, 4-Br = 4.37 μM, 4-I = 4.34 μM) . While this study focuses on maleimides, it suggests that electronic effects of halogens may dominate over steric factors in some bioactivity contexts.
  • Chlorine vs. Methyl/Methoxy: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Replacement of a methyl group with methoxy alters electronic properties and solubility. Methoxy groups increase steric hindrance and may reduce metabolic stability compared to methyl substituents.

N-Alkyl/Aryl Substitution Variants

  • Umami Flavor Analogs: (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229): This N-alkylated derivative acts as a potent umami receptor agonist at 1,000-fold lower concentrations than monosodium glutamate (MSG) . Its branched alkyl chain enhances receptor binding but also increases metabolic complexity (hydroxylation, demethylation, glucuronidation) .

Structural and Conformational Differences

  • Dihedral Angles :
    • 4-Chloro-N-(3,4-dimethylphenyl)benzamide : Near-planar conformation (5.5° dihedral angle) .
    • N-(2,6-Dimethylphenyl)-4-chlorobenzamide : Larger dihedral angles (up to 87.2°), disrupting hydrogen-bonded networks and crystal packing .
  • Methoxy vs.

Metabolic and Toxicological Profiles

  • Metabolism :
    • S9229 : Undergoes hydroxylation (54% of metabolites), demethylation (6–19%), and glucuronidation (<1%), with rapid plasma clearance in rats .
    • N-(4-Chlorophenyl)-3,4-dimethylbenzamide : Expected to undergo similar phase I/II metabolism, but the 4-chlorophenyl group may resist oxidative degradation compared to alkyl chains.

Data Tables

Table 1: Key Properties of Selected Benzamides

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₅H₁₄ClNO 259.73 3,4-dimethyl; 4-Cl Planar structure, moderate ClogP
S9229 C₁₆H₂₃NO₂ 277.36 3,4-dimethyl; branched N-alkyl Umami agonist, rapid metabolism
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide C₁₄H₁₀Cl₃NO 314.59 3,4-diCl; 3-Cl-4-Me High lipophilicity
N-[2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl]-3,4-dimethylbenzamide C₂₃H₁₈ClN₃O₂ 403.87 Quinazolinone core Increased MW vs. fluoro analog

Table 2: Metabolic Pathways of S9229 vs. Hypothetical Pathways for this compound

Pathway S9229 This compound (Predicted)
Hydroxylation Major (C-4 methyl) Likely at methyl or chlorophenyl groups
Demethylation Moderate (methoxy group) Unlikely (no methoxy)
Glucuronidation Minor (<1%) Possible for hydroxylated metabolites
Bioavailability Low (rapid clearance) Moderate (depends on solubility)

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